molecular formula C19H19N3O B8539029 N-Methyl-N-naphthalen-1-yl-N'-[2-(pyridin-2-yl)ethyl]urea CAS No. 56914-15-9

N-Methyl-N-naphthalen-1-yl-N'-[2-(pyridin-2-yl)ethyl]urea

Cat. No. B8539029
CAS RN: 56914-15-9
M. Wt: 305.4 g/mol
InChI Key: OPNGMLLOMGKWDW-UHFFFAOYSA-N
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Patent
US04008326

Procedure details

To 3.14 gm. (0.02 mole) of N-methyl-1-naphthylamine in 75 ml. of tetrahydrofuran there is added 2.96 gm. (0.02 mole) of 2-pyridylethylisocyanate with stirring. After 30 minutes of stirring at ambient temperature, the mixture is refluxed for 1 hour. The solvent is then removed in vacuo and the residue crystallized from alcohol-water (4:1 v/v) to furnish 3-methyl-3-(1-naphthyl)-1-(2-pyridylethyl)urea.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1.[N:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH2:19][CH2:20][N:21]=[C:22]=[O:23]>O1CCCC1>[CH3:1][N:2]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1)[C:22](=[O:23])[NH:21][CH2:20][CH2:19][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][N:13]=1

Inputs

Step One
Name
Quantity
0.02 mol
Type
reactant
Smiles
CNC1=CC=CC2=CC=CC=C12
Step Two
Name
Quantity
0.02 mol
Type
reactant
Smiles
N1=C(C=CC=C1)CCN=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 30 minutes of stirring at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent is then removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue crystallized from alcohol-water (4:1 v/v)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(C(NCCC1=NC=CC=C1)=O)C1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.